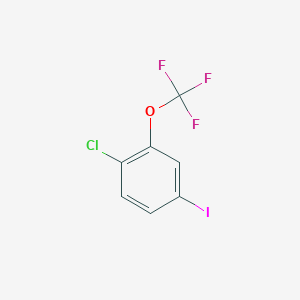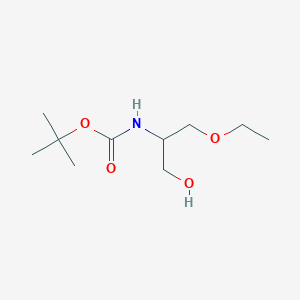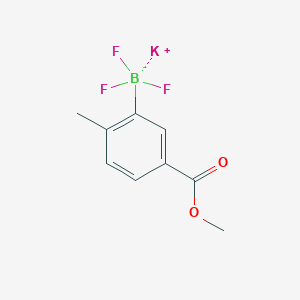
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene
Descripción general
Descripción
“1-Chloro-4-iodo-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3IO . It is a derivative of benzene, which is an aromatic compound . The compound contains a trifluoromethoxy group, which is an aryl trifluoromethyl ether .
Synthesis Analysis
The synthesis of “this compound” can be achieved from related compounds. For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the use of 2-(Trifluoromethoxy)iodobenzene, which may be used to synthesize 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a trifluoromethoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylation
1-Chloro-4-iodo-2-(trifluoromethoxy)benzene is utilized in electrophilic trifluoromethylation, specifically in the catalytic trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This process is useful in the formation of various aromatic and heteroaromatic compounds, often yielding a mixture of regioisomers with significant thermal stability. The reaction typically involves radical species and shows a small kinetic deuterium isotope effect (Mejía & Togni, 2012).
Ring Halogenation
Another application is in ring halogenation processes. Here, this compound is used in the halogenation of polyalkylbenzenes, providing a pathway to synthesize mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yields (Bovonsombat & Mcnelis, 1993).
Polymer Chemistry
In polymer chemistry, derivatives of this compound are synthesized for various applications. For example, compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene are synthesized and characterized for their use in creating fluorine-containing polyetherimide, highlighting the importance of these compounds in developing novel materials (Yu Xin-hai, 2010).
Organometallic Chemistry
This compound also finds application in organometallic chemistry, such as in the synthesis and characterization of novel complexes and their catalytic properties. For instance, studies involving the synthesis of dinuclear palladium(I) 1,3-bis[(2-chloro)benzene]triazenide complexes and their electro-catalytic properties showcase the versatility of halogenated benzene derivatives in catalysis and materials science (Jing Chu et al., 2014).
Propiedades
IUPAC Name |
1-chloro-4-iodo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSWWLJYWYGXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)




